molecular formula C14H21NO4 B3382974 tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate CAS No. 380225-70-7

tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate

Cat. No.: B3382974
CAS No.: 380225-70-7
M. Wt: 267.32 g/mol
InChI Key: DXJQWCAYCRAIQP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate typically involves the following steps:

  • Starting Materials: : The synthesis begins with 2-(1-hydroxyethyl)-3-methoxyaniline as the starting material.

  • Protection of the Amino Group: : The amino group is protected using tert-butyl carbamate (Boc) to form the tert-butyl carbamate derivative.

  • Reaction Conditions: : The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.

  • Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a different functional group.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like halides (Cl-, Br-) and strong bases (NaH, t-BuOK) are employed.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: can be compared to other similar compounds, such as:

  • Tert-butyl N-(2-hydroxyethyl)carbamate: : Similar structure but lacks the methoxy group.

  • Tert-butyl N-(3-methoxyphenyl)carbamate: : Similar structure but lacks the hydroxyethyl group.

  • Tert-butyl N-(2-hydroxyethyl)-3-methoxybenzamide: : Similar structure but with an amide group instead of a carbamate group.

These compounds share the tert-butyl group and phenyl ring but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9(16)12-10(7-6-8-11(12)18-5)15-13(17)19-14(2,3)4/h6-9,16H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJQWCAYCRAIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168902
Record name 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380225-70-7
Record name 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380225-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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